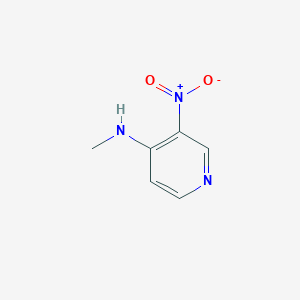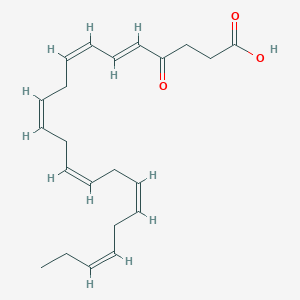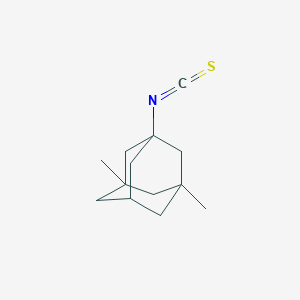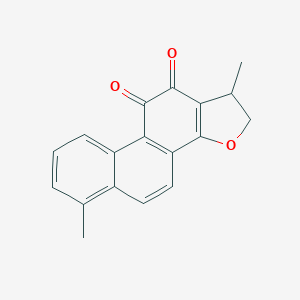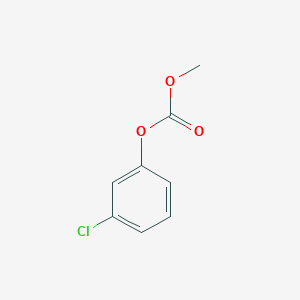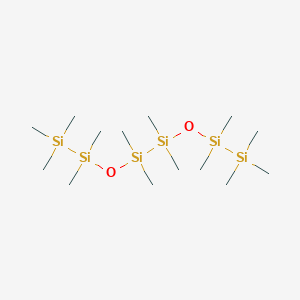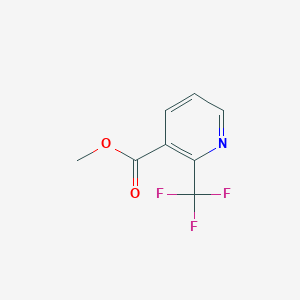
2-Acetyl-5-tert-butyl-2H-1,2,3-diazaphosphole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-5-tert-butyl-2H-1,2,3-diazaphosphole, also known as AB-DP, is a heterocyclic compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications. AB-DP is a five-membered ring containing a phosphorus atom, nitrogen atom, and two carbon atoms. Its synthesis method involves the reaction of tert-butylamine with phosphorus trichloride followed by acetyl chloride.
作用機序
The mechanism of action of 2-Acetyl-5-tert-butyl-2H-1,2,3-diazaphosphole is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cellular processes such as DNA replication and protein synthesis. This compound has been shown to inhibit the activity of enzymes such as DNA polymerase and ribonucleotide reductase, which are essential for cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In terms of biochemical effects, this compound has been shown to inhibit the activity of certain enzymes, as mentioned above. In terms of physiological effects, this compound has been shown to have cytotoxic effects on cancer cells, which can lead to cell death.
実験室実験の利点と制限
One of the main advantages of using 2-Acetyl-5-tert-butyl-2H-1,2,3-diazaphosphole in lab experiments is its high yield and purity, which makes it a reliable and consistent reagent. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to optimize its use in certain applications.
将来の方向性
There are several future directions for the study of 2-Acetyl-5-tert-butyl-2H-1,2,3-diazaphosphole. One potential direction is the further investigation of its potential as an anticancer agent. This could involve the optimization of its structure to improve its potency and selectivity towards cancer cells. Another potential direction is the study of its catalytic properties, which could lead to the development of new catalytic systems for various chemical reactions. Finally, the study of this compound's potential as a building block for novel materials could lead to the development of new materials with unique properties and applications.
In conclusion, this compound is a heterocyclic compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications. Its synthesis method involves the reaction of tert-butylamine with phosphorus trichloride followed by acetyl chloride. This compound has been studied for its potential applications in various fields such as catalysis, materials science, and medicinal chemistry. Its mechanism of action involves the inhibition of certain enzymes that are involved in cellular processes such as DNA replication and protein synthesis. This compound has both biochemical and physiological effects, and its advantages and limitations for lab experiments should be carefully considered. Finally, there are several future directions for the study of this compound, including its potential as an anticancer agent, its catalytic properties, and its potential as a building block for novel materials.
合成法
The synthesis of 2-Acetyl-5-tert-butyl-2H-1,2,3-diazaphosphole involves the reaction of tert-butylamine with phosphorus trichloride to form tert-butylphosphine. This intermediate is then reacted with acetyl chloride to produce this compound. The reaction is typically carried out under an inert atmosphere and in the presence of a catalyst such as triethylamine. The yield of the reaction is typically high, and the purity of the product can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
2-Acetyl-5-tert-butyl-2H-1,2,3-diazaphosphole has been studied for its potential applications in various fields such as catalysis, materials science, and medicinal chemistry. In catalysis, this compound has been shown to be an effective ligand for transition metal complexes, which can be used in various catalytic reactions. In materials science, this compound has been used as a building block for the synthesis of novel materials such as metal-organic frameworks. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent, due to its ability to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
特性
CAS番号 |
137152-47-7 |
|---|---|
分子式 |
C8H13N2OP |
分子量 |
184.18 g/mol |
IUPAC名 |
1-(5-tert-butyldiazaphosphol-2-yl)ethanone |
InChI |
InChI=1S/C8H13N2OP/c1-6(11)10-9-7(5-12-10)8(2,3)4/h5H,1-4H3 |
InChIキー |
XCIMRLFDKKYEQZ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1N=C(C=P1)C(C)(C)C |
正規SMILES |
CC(=O)N1N=C(C=P1)C(C)(C)C |
同義語 |
Ethanone, 1-[5-(1,1-dimethylethyl)-2H-1,2,3-diazaphosphol-2-yl]- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



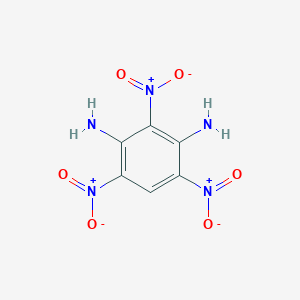

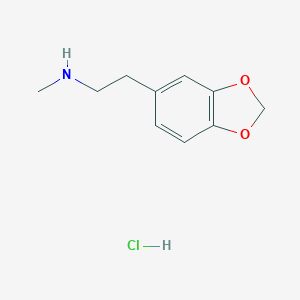
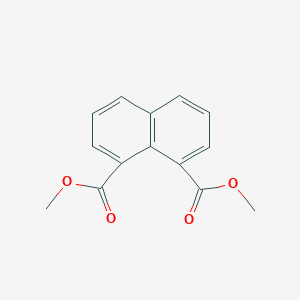
![4-[3-[4-(diphenylmethyl)-1-piperazinyl]-2-hydroxypropoxy]-1H-indole-2-carbonitrile](/img/structure/B163062.png)
